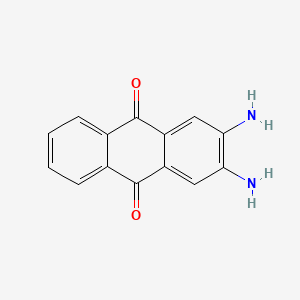

9,10-Anthracenedione, 2,3-diamino-

Description

Contextual Significance of Diaminoanthraquinones in Contemporary Chemistry

Diaminoanthraquinones (DAAQs) represent a critical class of organic compounds characterized by an anthraquinone (B42736) core substituted with two amino groups. Their significance stems from their inherent properties as robust chromophores, leading to their widespread use as dyes and pigments. acs.org Beyond their traditional role in coloration, DAAQs have garnered substantial interest in materials science and medicinal chemistry. Their planar structure and electron-accepting anthraquinone core, combined with the electron-donating nature of the amino groups, create a unique electronic framework. This has led to their exploration in applications such as liquid crystal displays, nonlinear optics, and as components in high-speed optical communication and data storage devices. acs.org Furthermore, the reversible redox behavior of DAAQs makes them promising candidates for energy conversion and storage systems. acs.org In the realm of medicinal chemistry, various diaminoanthraquinone derivatives have been investigated for their potential biological activities. acs.org

Research Landscape and Evolution of 9,10-Anthracenedione, 2,3-diamino-

The scientific journey of 9,10-Anthracenedione, 2,3-diamino- and its isomers dates back to the early 20th century. Early research was primarily focused on the synthesis and fundamental characterization of these compounds for the dye industry. A notable early publication in 1933 by Groggins and Newton detailed the preparation of 1,2- and 2,3-diaminoanthraquinones, laying the groundwork for future investigations. acs.orgdatapdf.com A patent from 1923 also described a process for the manufacture of the 2,3-diamino isomer, highlighting its industrial relevance even at that time. google.com

The evolution of research on this compound has mirrored the advancements in chemical sciences. From its initial application as a dye component, the focus has shifted towards its role as a sophisticated building block in the synthesis of more complex molecular architectures. sigmaaldrich.com Contemporary research, as exemplified by a 2022 study, explores the use of diaminoanthraquinones in creating π-extendable building blocks with tunable optoelectronic properties for advanced materials. acs.orgnih.gov This evolution signifies a transition from bulk chemical production to the design of high-value, functional molecules for specialized applications.

Scope and Objectives of the Academic Research Outline

This article aims to provide a focused and scientifically rigorous overview of 9,10-Anthracenedione, 2,3-diamino-. The primary objective is to present a consolidated account of its chemical properties, synthesis, and the research that has shaped its current understanding and applications. By adhering to a strict academic outline, this work will systematically explore the compound's significance without delving into aspects outside the defined scope.

Detailed Research Findings

The investigation into 9,10-Anthracenedione, 2,3-diamino- has yielded a wealth of data concerning its synthesis and fundamental properties.

Synthesis

An early and notable method for the synthesis of 9,10-Anthracenedione, 2,3-diamino- involves the treatment of 2-amino-3-bromo-anthraquinone with ammonia-containing liquids under elevated temperature and pressure in a closed vessel. google.com This process can be facilitated by the presence of a copper compound as a catalyst. google.com The resulting 2,3-diaminoanthraquinone is reported to be of high purity. google.com

More broadly, the synthesis of diaminoanthraquinones often involves the ammonolysis of the corresponding dihalogenated anthraquinones. datapdf.com These reactions are typically carried out under demanding conditions, including high temperatures and the use of catalysts and oxidants, to ensure the complete replacement of the halogen atoms. datapdf.com

Physicochemical Properties

The fundamental properties of 9,10-Anthracenedione, 2,3-diamino- have been characterized and are summarized in the table below. These properties are crucial for its application in various chemical processes and for the prediction of its behavior in different environments.

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| CAS Number | 605-22-1 |

| Appearance | Dark brown powder |

| Melting Point | >300 °C |

| Solubility | Weakly soluble in some organic solvents |

Data sourced from PubChem and other chemical databases.

Recent research on diaminoanthraquinone derivatives has also shed light on their electrochemical properties. Cyclic voltammetry studies on related compounds have demonstrated their ability to undergo reversible reduction and oxidation processes, a key characteristic for their application in redox-flow batteries and other electrochemical devices. acs.org The specific electrochemical behavior is highly dependent on the substitution pattern on the anthraquinone core.

Properties

IUPAC Name |

2,3-diaminoanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYNDPSMXHPWNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00297312 | |

| Record name | 9,10-Anthracenedione, 2,3-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-22-1 | |

| Record name | 9, 2,3-diamino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2,3-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00297312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 9,10 Anthracenedione, 2,3 Diamino

Direct Synthetic Approaches to 2,3-Diaminoanthraquinone

The synthesis of 2,3-diaminoanthraquinone can be achieved through multi-step procedures starting from readily available precursors. One notable method begins with 2-aminoanthraquinone (B85984) and proceeds through a four-step sequence. patsnap.com This process involves:

Protection: The amino group of 2-aminoanthraquinone is first protected by reacting it with ethyl chloroformate to form anthraquinone-2-urethane.

Nitration: The urethane-protected intermediate is then nitrated to introduce a nitro group at the 3-position, yielding 3-nitroanthraquinone-2-urethane.

Deprotection: The urethane (B1682113) group is hydrolyzed back to an amino group, resulting in 2-amino-3-nitroanthraquinone.

Reduction: Finally, the nitro group is reduced to a second amino group using sodium sulfide (B99878) in an aqueous solution to yield the final product, 2,3-diaminoanthraquinone. patsnap.com

An alternative and more direct historical approach involves the amination of a halogenated precursor. A patent from 1923 describes the synthesis of 2,3-diaminoanthraquinone by heating 2-amino-3-bromoanthraquinone (B13138614) with ammonia-containing liquids in a sealed vessel. google.com This method leverages the nucleophilic substitution of the bromine atom by ammonia (B1221849) to introduce the second amino group.

Synthetic Strategies for Isomeric Diaminoanthraquinones and Positional Control

The synthesis of specific diaminoanthraquinone isomers is dictated by the starting materials and the regioselectivity of the reactions employed. Control over the position of the amino groups is crucial as it determines the final properties of the molecule.

1,4-Diaminoanthraquinones: These isomers are important intermediates for various dyes. google.com Their synthesis often starts from 1,4-dihydroxyanthraquinone, which is reacted with ammonia in the presence of a reducing agent like sodium hydrosulfite to form the leuco-1,4-diaminoanthraquinone. This intermediate is then oxidized to produce 1,4-diaminoanthraquinone (B121737). google.com Another route involves the reduction of 1,4-diaminoanthraquinone with sodium dithionite (B78146) to produce 1,4-diamino-2,3-dihydroanthraquinone. journalajacr.com

1,5- and 2,6-Diaminoanthraquinones: These isomers are also synthetically valuable. For instance, 2,6-diaminoanthraquinone (B87147) can be synthesized and subsequently used as a precursor for other functional molecules. google.com It can undergo diazotization reactions, where the two amino groups are converted into diazonium salts. These salts can then be coupled with other aromatic compounds, such as phenols or anilines, to create a diverse range of azo dyes. asianpubs.orgmdpi.com The synthesis of 1,5-diaminoanthraquinone (B86024) derivatives often begins with the parent 1,5-diaminoanthraquinone, which can then be selectively functionalized. google.com

The ability to synthesize these different isomers relies on established principles of aromatic substitution, where the existing substituents on the anthraquinone (B42736) ring direct the position of incoming groups.

Green Chemistry Principles in Diaminoanthraquinone Synthesis

Modern synthetic chemistry places increasing emphasis on environmentally benign processes. In the context of diaminoanthraquinone synthesis, several green chemistry principles have been applied to reduce waste, avoid hazardous reagents, and improve efficiency.

One key area of improvement is the replacement of harsh and toxic chemicals. For example, a method for preparing 1,4-diamino-2,3-dicyanoanthraquinone has been developed that avoids the use of highly toxic sodium cyanide, thereby reducing environmental pressure and safety hazards. google.com Similarly, greener methods for producing 1-aminoanthraquinone (B167232), a common precursor, involve the reduction of 1-nitroanthraquinone (B1630840) using sodium hydrosulfide (B80085) (NaHS) in water, which is a cleaner and operationally simpler protocol suitable for industrial application. journalajacr.com

The use of water as a solvent is another cornerstone of green chemistry. Several syntheses of aminoanthraquinone derivatives utilize aqueous media. google.comasianpubs.orgrsc.org For instance, the synthesis of 1-aminoanthraquinone can be performed via ammonolysis in water, which is advantageous over methods requiring organic solvents for nitration steps. asianpubs.orgrsc.org

Furthermore, the development of recyclable catalysts aligns with green principles. Heterogeneous photocatalysts, created by immobilizing 1,5-diaminoanthraquinone onto silica (B1680970) nanoparticles, have been shown to be highly active and recyclable for up to 10 cycles in various organic reactions, highlighting a sustainable approach to catalysis. prepchem.com Catalytic hydrogenation using palladium on carbon in water is another example of a green method for synthesizing 2-aminoanthraquinone from 2-nitroanthraquinone. mdpi.com

| Green Principle | Application in Anthraquinone Synthesis | Benefit | Reference |

|---|---|---|---|

| Use of Safer Solvents | Employing water as a solvent for ammonolysis and other reaction steps. | Reduces reliance on volatile and often toxic organic solvents. | journalajacr.comasianpubs.orgrsc.org |

| Use of Safer Reagents | Replacing highly toxic sodium cyanide with alternative reagents. | Lowers environmental toxicity and improves process safety. | google.com |

| Catalysis | Using recyclable heterogeneous photocatalysts or catalytic hydrogenation. | Increases reaction efficiency and allows for catalyst reuse, minimizing waste. | prepchem.commdpi.com |

| Waste Reduction | Developing processes that avoid the generation of high-salt wastewater and waste acid. | Minimizes environmental pollution and treatment costs. | patsnap.com |

Preparation of Substituted 9,10-Anthracenedione, 2,3-diamino- Analogues

The synthesis of substituted analogues of 2,3-diaminoanthraquinone allows for the fine-tuning of the molecule's properties. One method involves the direct amination of a substituted precursor. For example, the treatment of 1,4-dimethoxyanthracene-9,10-dione with butylamine (B146782) in the presence of a catalyst like (diacetoxyiodo)benzene (B116549) can yield 2,3-(dibutylamino)anthracene-9,10-dione, among other products. rsc.orgresearchgate.net

Another strategy is to introduce substituents onto a pre-formed diaminoanthraquinone skeleton or its precursor. The synthesis of 1,4-diamino-2,3-dicyanoanthraquinone from 1,4-diaminoanthraquinone-2-sulfonic acid by reaction with sodium cyanide is a prime example. google.com This reaction introduces two cyano groups onto the aromatic ring. Similarly, sulfonic acid groups can be introduced, as seen in the synthesis of 1,4-diamino-anthraquinone-2-sulfonic acid derivatives. researchgate.net

The Ullmann reaction is also employed for creating substituted derivatives. This reaction facilitates the nucleophilic substitution of bromine in compounds like 1-amino-4-bromo-9,10-anthraquinones to introduce various primary amino groups, leading to a range of 4-substituted 1-aminoanthraquinones.

Functionalization via Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, enabling significant structural modifications of the anthraquinone core. The Sonogashira coupling, in particular, is used to couple terminal alkynes with aryl or vinyl halides. mdpi.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and it can be carried out under mild conditions.

A specific application of this reaction in the context of diaminoanthraquinones involves the functionalization of a brominated 1,5-diaminoanthraquinone. google.com In this process, the brominated diaminoanthraquinone is reacted with an alkyne, such as triisopropylsilyl acetylene (B1199291), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) iodide (CuI) co-catalyst in a solvent system like THF and triethylamine. google.com This reaction effectively attaches the alkyne group to the anthraquinone skeleton, creating a π-extended system with tunable optoelectronic properties. google.com The versatility of the Sonogashira reaction allows for the introduction of a wide variety of alkyne-containing fragments, making it a key strategy for developing novel materials.

| Component | Specific Reagent/Condition | Purpose |

|---|---|---|

| Substrate | Brominated 1,5-Diaminoanthraquinone | The aryl halide component. |

| Coupling Partner | Triisopropylsilyl acetylene | The terminal alkyne component. |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyzes the C-C bond formation. |

| Copper Co-catalyst | CuI | Activates the alkyne. |

| Solvent/Base | THF / Triethylamine | Provides the reaction medium and neutralizes the H-X byproduct. |

| Temperature | Reflux | To drive the reaction to completion. |

Cyclo-condensation Reactions Involving Diaminoanthraquinone Precursors

The ortho-diamine functionality of 2,3-diaminoanthraquinone and its derivatives makes them ideal precursors for cyclo-condensation reactions. These reactions allow for the construction of new heterocyclic rings fused to the anthraquinone framework, leading to larger, more complex aromatic systems.

A prominent example is the reaction of a 2,3-diaminoanthracene derivative with a 1,2-diketone. Specifically, the condensation of 1,4-bis[(triisopropylsilyl)ethynyl]anthracene-2,3-diamine with 3,5-di-tert-butyl-1,2-benzoquinone results in the formation of a diazapentacene derivative. This reaction proceeds by forming a pyrazine (B50134) ring, which is a common outcome when a 1,2-diamine reacts with a 1,2-dicarbonyl compound in a protic solvent. Such cyclo-condensation reactions are a powerful strategy for extending the π-conjugated system of the anthraquinone core, which is of significant interest for applications in materials science and electronics. A similar reaction has been reported for the more accessible 2,3-diamino-1,4-naphthoquinone, which reacts with various aldehydes to form naphtho[2,3-d]imidazole-4,9-diones.

Sophisticated Spectroscopic Characterization Techniques for 9,10 Anthracenedione, 2,3 Diamino

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, HSQC, HMBC) for Regioselective Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds. For 9,10-Anthracenedione, 2,3-diamino-, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is crucial for regioselective analysis, confirming the precise placement of the amino groups on the anthraquinone (B42736) framework.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons. In 2,3-diaminoanthraquinone, the spectrum would show distinct signals for the aromatic protons on both the substituted and unsubstituted rings, as well as signals for the amine (-NH₂) protons. The chemical shifts (δ) and coupling constants (J) reveal through-bond proton-proton interactions, allowing for the assignment of protons on the same aromatic ring.

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum will display signals for each unique carbon atom, with their chemical shifts indicating their electronic environment. The carbonyl carbons (C=O) are typically found far downfield (δ > 180 ppm), while the aromatic carbons appear in the δ 110-150 ppm range. The carbons directly bonded to the electron-donating amino groups (C-2, C-3) would be significantly shielded compared to their unsubstituted counterparts.

Table 1: ¹H and ¹³C NMR Chemical Shifts for N-Acylated Derivatives of 2,3-diaminoanthraquinone in DMSO-d₆ Data sourced from a study on anthra[2,3-d]imidazole derivatives, which synthesized these compounds as intermediates. unina.it

| Compound Name | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| 2,3-diacetamidoanthraquinone | 2.17 (s, 6H), 7.90 (m, 2H), 8.18 (m, 2H), 8.63 (s, 2H), 11.06 (s, broad, 2H) | 24.4, 121.8, 127.1, 129.1, 133.7, 134.7, 135.6, 170.1, 182.2 |

| 2,3-dibutylamidoanthraquinone | 0.97 (t, 6H), 1.67 (m, 4H), 2.43 (t, 4H), 7.91 (m, 2H), 8.19 (m, 2H), 8.54 (s, 2H), 11.06 (s, broad, 2H) | 14.1, 18.8, 38.6, 122.4, 127.2, 129.6, 133.7, 134.8, 135.5, 172.5, 182.1 |

| 2,3-dihexylamidoanthraquinone | 0.90 (t, 6H), 1.34 (m, 8H), 1.65 (m, 4H), 2.45 (t, 4H), 7.92 (m, 2H), 8.20 (m, 2H), 8.53 (s, 2H), 11.06 (s, broad, 2H) | 14.3, 22.4, 25.0, 31.4, 36.7, 122.4, 127.2, 129.7, 133.7, 134.9, 135.5, 172.7, 182.1 |

2D NMR techniques are essential for definitive assignments:

COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling correlations, identifying adjacent protons and confirming the spin systems within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of a proton's signal to its attached carbon.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Experimental and Computational Correlations

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of 2,3-diaminoanthraquinone is dominated by the extended π-conjugated system of the anthraquinone core. The presence of the two amino groups, which act as powerful auxochromes (color-enhancing groups), significantly influences the absorption profile, typically causing a bathochromic (red) shift of the absorption maxima (λmax) compared to the parent anthraquinone.

The spectrum is expected to show intense bands corresponding to π → π* transitions within the aromatic system and lower energy, less intense bands corresponding to n → π* transitions involving the non-bonding electrons of the carbonyl oxygens and amino nitrogens. Studies on a closely related anthraimidazole derivative, synthesized from 2,3-diaminoanthraquinone, show a characteristic absorption feature around 400 nm, which is attributed to the vibronic structure of the anthracene (B1667546) unit. unina.it

Modern analysis seamlessly integrates experimental data with computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate the electronic properties and predict the UV-Vis absorption spectra of complex dyes. unina.it These calculations provide theoretical values for the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths (f), which correspond to the probability of a given electronic transition. By correlating the experimental spectrum with the TD-DFT results, researchers can assign specific absorption bands to distinct electronic transitions, such as the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition, providing a deeper understanding of the molecule's electronic structure. unina.itmsu.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

For 9,10-Anthracenedione, 2,3-diamino-, the FTIR spectrum would provide clear evidence for its key structural features. The primary amine (-NH₂) groups would exhibit characteristic N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. The two quinone carbonyl (C=O) groups would produce a very strong and sharp absorption band. In unsubstituted anthraquinone, this band appears near 1673 cm⁻¹. researchgate.net The presence of the electron-donating amino groups at the 2- and 3-positions would be expected to lower this frequency due to resonance effects. Other significant absorptions include C=C stretching vibrations from the aromatic rings (around 1550-1600 cm⁻¹) and C-N stretching vibrations.

FTIR data for N-acylated derivatives of 2,3-diaminoanthraquinone highlight these key regions.

Table 2: Key FTIR Absorption Bands for N-Acylated Derivatives of 2,3-diaminoanthraquinone Data sourced from a study on anthra[2,3-d]imidazole derivatives. unina.it

| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H Aromatic/Aliphatic Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |

|---|---|---|---|---|

| 2,3-dibutylamidoanthraquinone | 3454 (broad) | 1677 (strong) | 3312 (arom.), 2964 (aliph.) | 1581, 1337, 1247, 707 (C-H bend) |

| 2,3-dihexylamidoanthraquinone | 3425 (broad) | 1673 (strong) | 3254 (arom.), 2950 (aliph.) | 1573, 1335, 1242, 711 (C-H bend) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.

For 9,10-Anthracenedione, 2,3-diamino- (molecular formula C₁₄H₁₀N₂O₂), the calculated molecular weight is 238.24 g/mol . sigmaaldrich.comnih.gov In an MS experiment, the molecular ion peak ([M]⁺˙) would be observed at m/z 238. A protonated molecule, [M+H]⁺, often seen in techniques like electrospray ionization (ESI), would appear at m/z 239.

The fragmentation pattern under electron impact (EI) ionization is highly characteristic of the anthraquinone core. A primary and successive loss of neutral carbon monoxide (CO, 28 Da) molecules is a hallmark fragmentation pathway for anthraquinones. pjsir.org The presence of the amino groups introduces additional fragmentation routes. Analysis of the closely related 2,6-diaminoanthraquinone (B87147) isomer shows a molecular ion at m/z 238 and prominent fragment ions at m/z 223, 195, and 169. nih.gov A plausible fragmentation pathway for the 2,3-isomer would be similar and can be rationalized as follows:

[M]⁺˙ at m/z 238: The molecular ion.

Loss of CO: [M - CO]⁺˙ at m/z 210.

Successive loss of CO: [M - 2CO]⁺˙ at m/z 182.

Fragmentation involving the amino groups: The loss of a hydrogen cyanide molecule (HCN, 27 Da) from fragment ions is also a common pathway for aromatic amines. For example, fragmentation of the m/z 182 ion could lead to an ion at m/z 155. Cleavage of the N-C bond with hydrogen rearrangement can also occur. nih.gov

Photoluminescence and Emission Spectroscopy of Diaminoanthraquinone Derivatives

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. While many simple anthraquinones are weakly fluorescent, the introduction of amino groups can significantly enhance fluorescence properties. researchgate.net

The photophysical properties of 2,3-diaminoanthraquinone derivatives have been investigated, revealing interesting emission characteristics. A study that converted 2,3-diaminoanthraquinone into an anthra[2,3-d]imidazole derivative found that the resulting compound displayed a distinct blue-colored emission, with a well-structured emission peak centered around 460 nm when excited at 367 nm. unina.it This derivative exhibited a notable fluorescence quantum yield (ΦF) of approximately 0.4, indicating it is a reasonably efficient emitter. unina.it

The emission properties of such compounds can be highly sensitive to their environment. For the aforementioned anthraimidazole derivative, the fluorescence was found to be strongly pH-dependent. The emission color sharply transitioned from blue (at neutral pH) to green (at pH 13), with the primary emission peak shifting from ~430 nm to 516 nm upon deprotonation of the imidazole (B134444) ring. unina.it This demonstrates that the emission wavelength and intensity of diaminoanthraquinone derivatives can be tuned by altering their chemical environment, a property valuable in the design of fluorescent sensors and probes. acs.orgacs.org

Computational Chemistry and Theoretical Investigations of 9,10 Anthracenedione, 2,3 Diamino Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 9,10-Anthracenedione, 2,3-diamino-, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31+G* and 6-311+G**, are used to determine its optimized molecular geometry and electronic properties. researchgate.net

Studies on related anthraquinone (B42736) derivatives have shown that the presence and position of substituents, such as amino groups, significantly influence the geometric and electronic structure of the anthraquinone core. nih.gov For instance, the introduction of amino groups can lead to changes in bond lengths and angles within the aromatic rings. rsc.org The planarity of the anthraquinone system is a key feature, although slight deviations can occur depending on the substituents. nih.gov Computational studies on various isomers of anthraquinone have reported their relative energies and dipole moments, providing a foundational understanding of their stability and polarity. researchgate.net

Table 1: Computed Properties of 9,10-Anthracenedione, 2,3-diamino-

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| XLogP3 | 2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 0 |

This data is computationally derived. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This method is particularly valuable for simulating and interpreting spectroscopic data, such as UV-Vis absorption spectra. For 9,10-Anthracenedione, 2,3-diamino- and its derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax). researchgate.net

Research has shown that TD-DFT, often using functionals like B3LYP, can effectively calculate the excited states of anthraquinone dyes. nii.ac.jp These calculations help in understanding the electronic transitions that give rise to the observed colors of these compounds. The accuracy of these predictions can be influenced by the choice of functional and basis set. nii.ac.jp Studies on similar molecules have demonstrated that TD-DFT can elucidate the nature of excited states, for instance, identifying them as intramolecular charge transfer (ICT) states, which is crucial for understanding their photophysical behavior. rsc.orgmdpi.com

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Localization

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational studies on electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. researchgate.net

For 9,10-Anthracenedione, 2,3-diamino-, the HOMO and LUMO energy levels and their spatial distribution can be calculated using DFT methods. rsc.org The HOMO is typically localized on the electron-donating parts of the molecule, which in this case would be the amino groups and the benzene (B151609) rings, while the LUMO is often centered on the electron-accepting quinone moiety. The HOMO-LUMO gap provides an estimate of the energy required for electronic excitation and is related to the molecule's color and electrochemical behavior. researchgate.net Ab initio calculations on various anthraquinone isomers have reported their HOMO-LUMO energies, contributing to a broader understanding of their electronic characteristics. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Anthracene (B1667546) Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Anthracene (AN) | -5.67 | -1.97 | 3.70 |

| 2,6-dinitro-AN | -7.03 | -3.73 | 3.30 |

| 2,6-dicyano-AN | -6.69 | -3.20 | 3.49 |

This data is based on theoretical investigations of substituted anthracene molecules and provides a reference for understanding the electronic properties of related compounds. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies on 9,10-Anthracenedione, 2,3-diamino- are not widely reported in the provided context, the principles of this technique can be applied to understand its conformational flexibility and intermolecular interactions.

For related anthraquinone derivatives, MD simulations, including Car-Parrinello Molecular Dynamics (CPMD), have been used to investigate the dynamics of intramolecular hydrogen bonds and the influence of the environment (e.g., solvent or crystal phase) on molecular behavior. nih.govmdpi.com These simulations can reveal how intermolecular forces, such as hydrogen bonding and π-π stacking, govern the assembly of molecules in condensed phases. nih.gov Such studies are crucial for understanding crystal packing and the properties of materials derived from these compounds.

Computational Prediction of Electrochemical Potentials and Redox Behavior

Computational methods, particularly DFT, can be employed to predict the electrochemical potentials and redox behavior of molecules. These predictions are valuable for applications in areas such as electrochemistry and the design of redox-active materials.

The redox properties of anthraquinones are central to many of their applications. biointerfaceresearch.com Theoretical calculations can determine the energies associated with the addition or removal of electrons, which correspond to reduction and oxidation potentials, respectively. This information helps in understanding the mechanism of action for certain biological activities, such as their potential anticancer properties which are linked to their ability to generate reactive oxygen species through redox cycling. evitachem.com While specific computational predictions for the electrochemical potentials of 9,10-Anthracenedione, 2,3-diamino- are not detailed in the search results, the methodology is well-established for the broader class of anthraquinone compounds. researchgate.net

Quantum Chemical Studies on Photophysical Processes (e.g., Singlet Oxygen Quantum Yield)

Quantum chemical calculations are instrumental in understanding the photophysical processes of molecules, including fluorescence and the generation of reactive oxygen species like singlet oxygen. The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon irradiation.

While specific quantum chemical studies on the singlet oxygen quantum yield of 9,10-Anthracenedione, 2,3-diamino- are not explicitly available, research on related photosensitizers demonstrates the application of these methods. nih.govnih.gov For instance, TD-DFT can be used to investigate the electronic states involved in intersystem crossing, a key step in the formation of the triplet excited state necessary for singlet oxygen generation. The energy levels of the relevant singlet and triplet states can be calculated to assess the likelihood of this process. Experimental determination of singlet oxygen quantum yield often involves using a standard photosensitizer and monitoring the bleaching of a chemical trap. nih.gov Computational studies can complement these experiments by providing a detailed picture of the underlying electronic mechanisms.

Applications of 9,10 Anthracenedione, 2,3 Diamino in Advanced Materials Science

Dyes and Pigments Technology

The vibrant color and stability of anthraquinone-based structures make them ideal candidates for use as dyes and pigments. The presence of amino groups in 2,3-diamino-9,10-anthracenedione offers reactive sites for polymerization, leading to the creation of novel polymeric colorants with enhanced properties.

The synthesis of polymeric colorants based on diaminoanthraquinones involves reacting the amino groups with difunctional monomers to form a polymer backbone with the dye molecule chemically incorporated. A common method is polycondensation, where a diaminoanthraquinone is reacted with a diacid halide. researchgate.net This process results in polymeric dyes, such as polyamides, that exhibit desirable properties like high thermal stability and good solubility in specific solvents. researchgate.net

The performance of these polymeric colorants is evaluated through various characterization techniques. Fourier-transform infrared (FT-IR) spectroscopy is used to confirm the formation of the desired chemical bonds, such as the amide linkages in polyamides. researchgate.net Thermal properties are assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide information on the melting points and thermal stability of the polymers. researchgate.net The color properties, including the wavelength of maximum absorbance (λmax) and molar absorptivity, are determined using UV-visible spectroscopy. researchgate.net

Research on related diaminoanthraquinone structures, such as 1,4-diaminoanthraquinone (B121737), has shown that polymerization can lead to a deepening of the color, as indicated by a shift in the λmax to longer wavelengths (a bathochromic shift). researchgate.net For instance, the polycondensation of 1,4-diaminoanthraquinone with different diacid chlorides resulted in polyamide dyes with λmax values ranging from 589 nm to 601.5 nm. researchgate.net

A study on a series of π-extendable diaminoanthraquinone-based building blocks demonstrated that systematically increasing the number of exocyclic π-linkers resulted in a systematic bathochromic shift in both absorption and emission spectra. acs.org This highlights the tunability of the optoelectronic properties of DAAQ derivatives through molecular design. acs.org

Table 1: Performance Characteristics of 1,4-Diaminoanthraquinone-Based Polyamide Dyes

| Polymeric Dye Code | Monomers | Melting Point (°C) | Wavelength of Maximum Absorbance (λmax) (nm) |

|---|---|---|---|

| PolyNAM | 1,4-diaminoanthraquinone, Adipoyl chloride | 270 - 272 | 601.5 |

| PolyNAS | 1,4-diaminoanthraquinone, Suberoyl chloride | 265 - 267 | 591 |

| PolyNAA | 1,4-diaminoanthraquinone, Azeloyl chloride | 266 - 270 | 589 |

Source: Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone (B42736) Polyamides. researchgate.net

Polymeric colorants derived from diaminoanthraquinones are particularly useful for coloring thermoplastic resins. google.com A key advantage of these polymeric colorants is their ability to be incorporated into the polymer matrix without negatively impacting the clarity of the resulting colored resin. google.com Being solid and friable at room temperature, they can be ground into powders for easy handling and dispersion. google.com

These colorants are typically added to the thermoplastic resin at low concentrations, often less than 2% by weight, to impart color while maintaining transparency. google.com The chemical integration of the chromophore into a polymer backbone results in excellent colorfastness to extraction and minimizes issues like migration or exudation. google.comeverlight-uva.com

In the context of surface coatings, reactive polymeric colorants containing functional groups like hydroxyl (-OH) groups can be chemically bonded into polyurethane (PU) systems. everlight-uva.com This reactive nature ensures strong color fastness and resistance to solvents. everlight-uva.com This approach contrasts with traditional pigment dispersions, where the colorant is physically mixed into the material. everlight-uva.com

The light fastness and color stability of pigments are critical performance indicators. For quinone-based pigments, color fading can occur due to UV radiation inducing chemical reactions that break the carbon-carbon double bonds within the chromophore structure. mdpi.com The stability of a pigment is influenced by its chemical structure and its interaction with the surrounding matrix. nih.gov

The evaluation of color stability is often conducted by exposing the pigmented material to specific conditions, such as different solutions or light sources, and measuring the change in color over time. nih.gov The color change is quantified using the CIE Lab* color space, where ΔE* represents the total color difference. nih.gov A higher ΔE* value indicates a greater change in color.

Studies on various pigments have shown that the type of solvent or medium the pigment is exposed to can significantly affect its stability. nih.gov For instance, the presence of alcohol in a solution can lead to the removal of monomers from a composite resin surface, thereby increasing the absorption of pigments and wear. nih.gov Research on wood-staining fungal pigments, some of which have quinone structures, has demonstrated good colorfastness to washing and perspiration, indicating the potential for developing highly stable pigments. researchgate.net

Optoelectronic Materials

The electronic and optical properties of 9,10-Anthracenedione, 2,3-diamino- and its derivatives make them suitable for applications in optoelectronics, a field that combines optics and electronics.

N-substituted diaminoanthraquinones have found applications in liquid crystal displays (LCDs). acs.org In guest-host LCDs, dichroic dye molecules are dissolved in a liquid crystal host. nih.gov The orientation of the dye molecules, and thus their light absorption, can be controlled by an external electric field, enabling the display to switch between a colored (absorptive) and a transparent state. nih.gov

The performance of a dichroic dye is characterized by its dichroic ratio, which is the ratio of the absorbance of light polarized parallel to the liquid crystal director to the absorbance of light polarized perpendicularly. acs.org Anthraquinone dyes are often favored over other types, like azo dyes, due to their superior stability. acs.org The design of the dye's molecular structure is crucial for achieving a high dichroic ratio and desired absorption properties. nih.gov Research has shown that the alignment of the dye's transition dipole moment with its molecular axis is a key factor in determining the contrast ratio of the display. acs.org

In the field of nonlinear optics, materials with a high nonlinear refractive index are sought after for various applications. researchgate.net Anthraquinone dyes, when doped into nematic liquid crystals, have been shown to exhibit a large negative nonlinear refractive index. researchgate.net This property is attributed to the reorientation of the dye and liquid crystal molecules under the influence of a light beam. researchgate.net

Table 2: Dichroic and Nonlinear Optical Properties of Anthraquinone Dyes

| Dye Type | Application | Key Property | Significance |

|---|---|---|---|

| N-substituted DAAQs | Liquid Crystal Displays (LCDs) | High Dichroic Ratio | Enables high contrast between "on" and "off" states. acs.orgnih.govacs.org |

The development of all-optical switches, which use light to control light, is a key goal for advancing high-speed optical communication networks and computing. anl.gov These switches have the potential to operate at much higher speeds than their electronic counterparts. anl.gov

N-substituted diaminoanthraquinones are considered important materials for these applications. acs.org Their nonlinear optical properties are crucial for creating devices that can modulate light signals at very high frequencies. The ability to engineer the molecular structure of DAAQs allows for the tuning of their electronic properties, which is essential for optimizing their performance in optical switching applications. acs.org For instance, the systematic modification of DAAQ derivatives can selectively stabilize the lowest unoccupied molecular orbital (LUMO), a key factor in their electronic behavior. acs.org

Recent advancements in all-optical switches have focused on using materials with different switching times to create more flexible devices capable of both fast data transmission and effective data storage. anl.gov The development of materials like DAAQ derivatives with tailored optical responses is a critical step towards realizing the potential of all-optical data processing and the creation of dense photonic networks on a chip. ntt-review.jp

Design of Diaminoanthraquinone Derivatives for Nano-devices

N-substituted diaminoanthraquinone (DAAQ) derivatives are recognized as crucial materials for the development of sophisticated nano-devices. nih.govacs.org Their properties are leveraged in applications such as high-speed optical communication networks, information storage systems, optical switches, and optical limiting devices. nih.govacs.org Research has highlighted the potential of 1,5-DAAQ as a material for advancing nanoscale optical devices, networks, and circuits. nih.govacs.org

A primary strategy in tailoring DAAQs for these applications involves the introduction of π-extendable anchoring groups onto the anthraquinone framework to form elongated π-systems. nih.govacs.org This approach allows for the fine-tuning of the material's optoelectronic properties. A notable study involved the synthesis of a series of DAAQ-based building blocks, termed n-TIPS-DAAQs, where an increasing number of exocyclic π-linkers were attached. nih.gov This systematic modification resulted in a predictable bathochromic (red) shift in both the absorption and emission spectra and a selective stabilization of the lowest unoccupied molecular orbital (LUMO). nih.govacs.org Significantly, the LUMO level of the 4-TIPS-DAAQ derivative was measured at -3.72 eV, a value comparable to that of PC60BM, a widely used acceptor material in organic electronics. nih.gov This research demonstrates a rational design pathway for modulating the electronic properties of DAAQ derivatives to meet the specific demands of nano-device applications. nih.gov

Electrochemical Energy Storage Systems

The reversible redox characteristics of the diaminoanthraquinone structure make it a highly promising candidate for next-generation electrochemical energy storage systems.

Diaminoanthraquinones (DAAQs) are particularly attractive for nonaqueous redox flow batteries (RFBs) as they can possess up to five distinct and electrochemically accessible oxidation states. acs.orgnih.govacs.org However, a significant hurdle for their practical use is the poor solubility of many DAAQ compounds in the polar organic solvents typically employed in RFB electrolytes. acs.orgnih.govacs.org

To address this solubility issue, researchers have focused on designing modified DAAQ derivatives. One successful example is 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ) , which incorporates flexible and polar triethylene glycol monomethyl ether chains. acs.orgacs.org This modification renders the compound, which can be made from inexpensive precursors, completely miscible with common battery solvents like acetonitrile (B52724) (MeCN) and 1,2-dimethoxyethane (B42094) (DME). acs.orgacs.org

Other strategies include attaching different types of solubilizing groups. For aqueous RFBs, the introduction of carboxymethyl groups (–CH₂CO₂⁻) to create 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) has proven effective. rsc.org For pH-neutral aqueous systems, quaternized derivatives like 2,2′-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethan-1-aminium)dichloride (BDEAQCl₂) have been developed as highly water-soluble anolytes. rsc.org Furthermore, derivatives of 2,3-diaza-anthracenedione , where the redox potential is tuned through methoxy (B1213986) or hydroxyl functionalization and pH adjustments, have been investigated for aqueous organic RFBs. researchgate.net

| Derivative Name | Modifying Group | Target Application | Key Feature | Reference |

|---|---|---|---|---|

| Me-TEG-DAAQ | Triethylene glycol monomethyl ether chains | Nonaqueous RFB | High solubility in organic solvents | acs.org, acs.org |

| DCDHAQ | Carboxymethyl groups | Aqueous RFB | High water-solubility, suppressed disproportionation | rsc.org |

| BDEAQCl₂ | Quaternary ammonium (B1175870) groups | pH-neutral aqueous RFB | High water-solubility, negative redox potential | rsc.org |

| 2,3-diaza-anthracenedione derivatives | Methoxy or hydroxyl groups | Aqueous organic RFB | Tunable redox potential | researchgate.net |

The electrochemical behavior of these modified DAAQs is critical to their function in batteries. Cyclic voltammetry analysis of Me-TEG-DAAQ confirms that it undergoes two anodic and two cathodic one-electron redox transitions which are highly reversible. acs.orgacs.org The potential difference between the two inner redox couples is 1.8 V, and an even larger 2.7 V separates the two outer couples, indicating the potential for high cell voltage. acs.orgacs.org In galvanostatic cycling tests of a symmetric cell configuration, the Me-TEG-DAAQ electrolyte demonstrated good stability, with less than 20% capacity fade over 100 cycles when utilizing the inner redox couples. acs.orgacs.org

Stability is a key theme in derivative development. The carboxymethyl groups on the DCDHAQ derivative were found to suppress the undesirable disproportionation reaction of the reduced anthraquinone, leading to a significant improvement in cycling stability over its precursor. rsc.org A full cell using this anolyte achieved a very low capacity fade rate of just 0.03% per day. rsc.org Similarly, the quaternized BDEAQCl₂ anolyte not only provides a highly negative redox potential of -0.554 V (vs. SHE) but also enables a full cell with an open-circuit voltage of approximately 1.04 V. rsc.org

Further enhancements have been achieved by incorporating both an acetamide (B32628) group and a tetraalkylammonium ionic group into the anthraquinone structure, which improves both solubility and the stability of the charged species, resulting in impressive cycling performance with 86% capacity retention over 200 cycles. rsc.org The electropolymerization of diaminoanthraquinones to form PDAAQs has also been explored as a method to enhance electrochemical performance. researchgate.net

| Derivative | Cell Configuration | Performance Metric | Value | Reference |

|---|---|---|---|---|

| Me-TEG-DAAQ | Symmetric nonaqueous RFB | Capacity fade (inner couples) | <20% over 100 cycles | acs.org, acs.org |

| Me-TEG-DAAQ | Symmetric nonaqueous RFB | Theoretical cell potential (outer couples) | 2.7 V | acs.org, acs.org |

| DCDHAQ | Aqueous RFB (vs. ferrocyanide) | Capacity fade rate | 0.03% per day | rsc.org |

| DCDHAQ | Aqueous RFB (vs. ferrocyanide) | Open-circuit voltage | 1.1 V | rsc.org |

| BDEAQCl₂ | pH-neutral aqueous RFB (vs. ferrocyanide) | Open-circuit voltage | ~1.04 V | rsc.org |

| Acetamide/Ammonium-AQ | Nonaqueous RFB | Capacity retention | 86.0% over 200 cycles (99.93%/cycle) | rsc.org |

Chemical Sensors and Chemosensors

The unique photophysical properties of the anthraquinone core are harnessed to create highly sensitive and selective chemical sensors.

Derivatives of 9,10-anthracenedione are excellent platforms for building fluorescent chemosensors designed to detect specific metal ions and anions. researchgate.netscispace.com The detection mechanisms often rely on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT), where the interaction with the analyte modulates the fluorescence output of the sensor molecule. researchgate.netrsc.org

Researchers have designed a variety of these sensors. For example, a sensor combining 1-amino-9,10-anthracenedione with a calix researchgate.netarene receptor was used for the fluorescent detection of manganese (Mn²⁺), chromium (Cr³⁺), and fluoride (B91410) (F⁻) ions. biointerfaceresearch.com Another design, an anthraquinone-appended oxacalix researchgate.netarene (DAQOC), exhibited selective fluorescence quenching (a decrease in signal) of over 79% specifically in the presence of F⁻ ions due to changes in the ICT process. researchgate.net

The architecture of the receptor part of the sensor is key to its selectivity. A 1,8-anthraquinonylcalix researchgate.netmonocrown-6 derivative showed a selective ratiometric fluorescence response to indium (In³⁺) ions. scispace.com By linking an aza-crown receptor to a 2-phenylimidazoanthraquinone fluorophore, scientists created sensors that produce a dramatic enhancement of fluorescence upon binding with alkali and alkaline-earth metal cations. rsc.org In other examples, an indole-coupled diaminomaleonitrile-based sensor was developed for the selective "turn-on" detection of zinc (Zn²⁺) and manganese (Mn²⁺), while different 8-aminoquinoline-based sensors were tuned to selectively detect either Zn²⁺ or aluminum (Al³⁺) ions. nih.govnih.gov

| Sensor Base | Target Analyte(s) | Sensing Mechanism | Observed Change | Reference |

|---|---|---|---|---|

| 1-amino-9,10-anthracenedione-calix researchgate.netarene | Mn²⁺, Cr³⁺, F⁻ | Not specified | Enhanced fluorescence | biointerfaceresearch.com |

| Anthraquinone-oxacalix researchgate.netarene (DAQOC) | F⁻ | ICT | >79% fluorescence quenching | researchgate.net |

| 1,8-anthraquinonylcalix researchgate.netmonocrown-6 | In³⁺ | Not specified | Fluorescence decrease at 625 nm, increase at 535 nm | scispace.com |

| 2-phenylimidazoanthraquinone-aza-crown | Alkali/alkaline-earth metals | PET | Dramatic fluorescence enhancement | rsc.org |

| Indole-diaminomaleonitrile (IMA) | Zn²⁺, Mn²⁺ | Chelation | Fluorescence enhancement | nih.gov |

| 8-aminoquinoline derivatives | Zn²⁺, Al³⁺ | Chelation | Fluorescence enhancement | nih.gov |

The design principles for fluorescent sensors can be extended to detect reactive oxygen species (ROS), which are important in biological and environmental systems. While research into DAAQ-based sensors for nitric oxide specifically is an emerging area, sensors for other ROS have been successfully developed.

A prime example is the fluorescent chemosensor IMA , an indole-coupled diaminomaleonitrile (B72808) derivative, which was engineered for the selective detection of hypochlorite (B82951) (OCl⁻), a common ROS. nih.gov The sensing mechanism is based on a specific chemical reaction: the oxidative cleavage of an imine bond within the IMA molecule by OCl⁻. This irreversible reaction frees an indole (B1671886) aldehyde fragment, resulting in a 21-fold enhancement of the fluorescence signal. nih.gov This sensor has demonstrated practical utility in the detection of hypochlorite in commercial bleach products and water samples, as well as for bioimaging applications in plant seeds. nih.gov

The interaction of some anthraquinone derivatives with transition metal ions can also lead to the generation of ROS through processes like the Fenton reaction. mdpi.com While this is often studied in the context of biological activity, it underscores the potential for designing sensors where the presence of ROS modulates the interaction between the anthraquinone core and a metal, triggering a detectable signal.

| Sensor Name | Target ROS | Detection Mechanism | Key Result | Reference |

|---|---|---|---|---|

| IMA (Indole-diaminomaleonitrile) | OCl⁻ (Hypochlorite) | Oxidative cleavage of imine bond | 21-fold fluorescence enhancement | nih.gov |

Electrochemical Sensors and Modified Electrodes for Analyte Determination

Derivatives of diaminoanthraquinone are utilized in the fabrication of chemically modified electrodes for the sensitive determination of various analytes. researchgate.netnih.gov These modified electrodes often exhibit enhanced electrocatalytic activity and conductivity compared to bare electrodes. researchgate.netnih.gov

One area of application is the development of sensors for environmental and biological monitoring. For instance, a modified electrode was developed for the impedimetric determination of ammonium in water samples. nih.gov This sensor was fabricated by the anodic polymerization of 1-aminoanthraquinone (B167232) (1-AAQ) and the deposition of silver particles onto a carbon paste electrode (Ag/poly-1-AAQ/CPE). nih.gov The resulting electrode demonstrated good linearity for ammonium concentrations ranging from 5 µM to 200 µM, with a detection limit of 3.3 µM. nih.gov

In another study, the electrochemical behavior of 1,4-diaminoanthra-9,10-quinone (a positional isomer of 2,3-diaminoanthraquinone) was investigated using a glassy carbon electrode (GCE) modified with a conducting copolymer, poly(2-hexylthiophene-co-3,4-ethylenedioxythiophene) (HEX/EDOT/GCE). researchgate.netjacsdirectory.com This research, conducted over a wide pH range (1.0 to 13.0), employed techniques like cyclic voltammetry, chronoamperometry, and chronocoulometry to study the electrode's behavior. researchgate.netjacsdirectory.com The modified electrode showed good stability over 100 cycles of repetitive scanning. jacsdirectory.com The study determined the diffusion coefficient and the number of electrons involved in the reduction process of the anthraquinone derivative. researchgate.netjacsdirectory.com

The table below summarizes the performance of an aminoanthraquinone-based electrochemical sensor for ammonium determination. nih.gov

| Sensor Characteristics | Value |

| Electrode | Ag/poly-1-AAQ/CPE |

| Analyte | Ammonium (NH₄⁺) |

| Technique | Electrochemical Impedance Spectroscopy (EIS) |

| Linear Range | 5 µM - 200 µM |

| Limit of Detection | 3.3 µM |

| Precision (RSD%) | 18% (at 5 µM), 12% (at 50 µM), 7% (at 200 µM) |

This table presents the analytical performance of a modified electrode based on poly-1-aminoanthraquinone for ammonium sensing. nih.gov

Advanced Manufacturing and Polymer Systems

Diaminoanthraquinones have been investigated as components of efficient photoinitiating systems (PIS) for vat photopolymerization 3D printing, particularly under visible light. researchgate.netethz.ch These systems are crucial for the light-induced transformation of liquid resins into solid objects with high precision. acs.org The strategy involves using monomers or oligomers in a liquid state that polymerize upon exposure to a light source of a specific wavelength, dictated by the photoinitiator system. acs.org

A study reported an efficient three-component photoinitiating system based on 1,5-diaminoanthraquinone (B86024) (1,5-DAAQ) for the 3D printing of polyethylene (B3416737) glycol diacrylate (PEGDA) and multi-walled carbon nanotube (MWCNT) nanocomposite resins. researchgate.net This system, which also included an iodonium (B1229267) salt and N,N-trimethylaniline, demonstrated effectiveness under visible light. researchgate.net The development of such systems is significant as it expands the range of materials that can be used in 3D printing, including functional polymer composites. researchgate.net The use of visible light is also advantageous due to its lower energy compared to UV light, which is commonly used in photopolymerization. ethz.chnih.gov

The table below details the components of a diaminoanthraquinone-based photoinitiating system.

| Component | Function | Example Compound |

| Photosensitizer | Absorbs light and initiates the chemical reaction | 1,5-Diaminoanthraquinone (1,5-DAAQ) |

| Co-initiator 1 | Electron acceptor/donor | Iodonium salt |

| Co-initiator 2 | Redox additive | 4-N,N-trimethylaniline |

| Monomer/Resin | Forms the polymer backbone | Polyethylene glycol diacrylate (PEGDA) |

| Filler (Optional) | Enhances properties of the composite | Multi-walled carbon nanotubes (MWCNT) |

This table outlines the components of a three-component photoinitiating system utilizing a diaminoanthraquinone for 3D printing applications. researchgate.net

Diaminoanthraquinones serve as effective cross-linking agents and chromophores in the synthesis of novel polymeric resins, imparting color and enhancing thermal stability. researchgate.netchemijournal.comresearchgate.net These polymeric colorants are of interest because their high molecular size prevents sublimation and reduces toxicity. chemijournal.com

One approach involves synthesizing polymeric pigments by cross-linking epoxy resin with diaminoanthraquinone isomers, such as 1,4- and 1,5-diaminoanthraquinone. chemijournal.comresearchgate.net In a typical synthesis, the reaction is carried out in a solvent like xylene, with varying weight fractions of the diaminoanthraquinone derivative (from 5% to 20%). chemijournal.comresearchgate.net The resulting colored resins exhibit good to very good light fastness properties, which tend to improve with increasing weight fractions of the anthraquinone. chemijournal.comresearchgate.net These pigments have been successfully used to color thermoplastics like polylactic acid (PLA), polymethyl methacrylate (B99206) (PMMA), and polyethylene (PE), as well as in emulsion paints. chemijournal.comresearchgate.net

Another method involves synthesizing polymeric colorants by using a diaminoanthraquinone as a cross-linking agent for polyurethane prepolymers. researchgate.net In a study, 1,4-diaminoanthraquinone was used to cross-link prepolymers made from ethylene (B1197577) glycol and diisocyanates (hexamethylene diisocyanate and 1,4-phenylene diisocyanate). researchgate.net The resulting polyurea polymeric colorants showed good thermal stability, and those derived from the aliphatic diisocyanate exhibited a higher degree of crystallinity. researchgate.net

The table below shows the light fastness properties of plastics colored with epoxy-diaminoanthraquinone resins.

| Diaminoanthraquinone Isomer | Weight Fraction (%) | Light Fastness (Blue Wool Scale) |

| 1,4-Diaminoanthraquinone | 5 | 4-5 |

| 1,4-Diaminoanthraquinone | 10 | 5 |

| 1,4-Diaminoanthraquinone | 15 | 6 |

| 1,4-Diaminoanthraquinone | 20 | 7 |

| 1,5-Diaminoanthraquinone | 5 | 4 |

| 1,5-Diaminoanthraquinone | 10 | 4-5 |

| 1,5-Diaminoanthraquinone | 15 | 5 |

| 1,5-Diaminoanthraquinone | 20 | 5-6 |

This table illustrates the light fastness of various polymers colored with pigments synthesized from epoxy resin and different weight fractions of diaminoanthraquinones. The light fastness is rated on a scale of 1 to 8, where 8 is the highest. The 1,4-isomer generally provided better results. chemijournal.comresearchgate.net

Structure Property Relationships in 9,10 Anthracenedione, 2,3 Diamino Systems

Correlations Between Molecular Structure and Spectroscopic Responses (Absorption and Emission)

The spectroscopic characteristics of 9,10-Anthracenedione, 2,3-diamino- systems are intrinsically linked to their molecular structure. The core 9,10-anthraquinone framework provides the fundamental chromophore, while the amino groups at the 2 and 3 positions act as powerful auxochromes, significantly influencing the absorption and emission spectra.

The introduction of amino groups, which are electron-donating, into the anthraquinone (B42736) core leads to a bathochromic (red) shift in the absorption maxima compared to the parent anthraquinone. This is attributed to the intramolecular charge transfer (ICT) from the lone pair of electrons on the nitrogen atoms of the amino groups to the electron-deficient carbonyl groups of the quinone ring. This ICT character of the lowest energy transition is a hallmark of amino-substituted anthraquinones.

The position of the amino groups is crucial. For instance, 1,4-, 1,5-, and 1,8-diaminoanthraquinones exhibit different spectroscopic properties compared to the 2,3-diamino derivative due to variations in the extent of electronic communication between the donor (amino) and acceptor (carbonyl) moieties. While 1,4- and 1,2-diaminoanthraquinones have very small quantum yields, the 1,5- and 1,8-derivatives can transition to the triplet state with relatively high efficiency. researchgate.net

Furthermore, the nature and position of other substituents on the anthraquinone ring can further modulate the spectroscopic responses. Electron-withdrawing groups can cause a hypsochromic (blue) shift, while additional electron-donating groups can enhance the bathochromic shift. nih.gov The solvent environment also plays a critical role, with polar solvents often leading to a red shift in the emission spectra due to the stabilization of the more polar excited state.

Influence of Substituent Effects on Electronic Transitions and Frontier Molecular Orbitals

Substituents on the 9,10-Anthracenedione, 2,3-diamino- framework exert a profound influence on the electronic transitions and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are key to understanding the electronic behavior of the molecule.

The amino groups in the 2 and 3 positions, being electron-donating, raise the energy of the HOMO. This reduces the HOMO-LUMO energy gap, which is directly related to the wavelength of light absorbed. A smaller energy gap corresponds to absorption at longer wavelengths (red shift).

Conversely, the introduction of electron-withdrawing substituents, such as nitro (-NO2) or cyano (-CN) groups, would be expected to lower the energy of the LUMO. rsc.org This would also lead to a reduction in the HOMO-LUMO gap and a further red shift in the absorption spectrum. The interplay between electron-donating and electron-withdrawing groups allows for fine-tuning of the electronic and optical properties.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are instrumental in visualizing and quantifying these effects. researchgate.net DFT studies can map the electron density distribution in the HOMO and LUMO, confirming the charge transfer nature of the electronic transitions. For example, in 2,3-diaminoanthraquinone, the HOMO is typically localized on the amino groups and the benzene (B151609) ring, while the LUMO is concentrated on the quinone part of the molecule.

Relationship Between Molecular Conformation and Optoelectronic Characteristics

The three-dimensional arrangement of atoms, or molecular conformation, in 9,10-Anthracenedione, 2,3-diamino- systems is a critical determinant of their optoelectronic properties. While the core anthraquinone structure is relatively rigid and planar, the orientation of substituents and the potential for intramolecular interactions can significantly impact these characteristics.

For instance, the planarity of the molecule is crucial for effective π-conjugation, which is essential for charge transport and efficient light absorption and emission. Any distortion from planarity, which could be induced by bulky substituents, can disrupt this conjugation and lead to a decrease in charge mobility and a blue shift in the absorption spectrum.

Intramolecular hydrogen bonding can also play a role. If substituents are present that can form hydrogen bonds with the amino groups or carbonyl groups, this can lock the molecule into a specific conformation, thereby influencing the electronic coupling and energy levels.

The relationship between conformation and optoelectronic properties is particularly important in the solid state, where molecules are packed closely together. The specific packing arrangement, which is dictated by the molecular shape and intermolecular forces, determines the bulk electronic properties of the material.

Impact of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) on Material Properties

In the solid state, the properties of materials based on 9,10-Anthracenedione, 2,3-diamino- are heavily influenced by intermolecular interactions. These non-covalent forces, including hydrogen bonding and π-π stacking, dictate the molecular packing and, consequently, the bulk electronic and optical properties. mdpi.com

Hydrogen Bonding: The amino groups in 2,3-diaminoanthraquinone are capable of acting as hydrogen bond donors, while the carbonyl groups can act as hydrogen bond acceptors. This allows for the formation of extensive intermolecular hydrogen bonding networks. These networks can enforce a specific, ordered arrangement of molecules in the crystal lattice, which can facilitate charge transport. researchgate.net The strength and geometry of these hydrogen bonds are critical; stronger and more directional hydrogen bonds generally lead to more ordered structures and improved material performance. researchgate.net

π-π Stacking: The planar aromatic rings of the anthraquinone core are prone to π-π stacking interactions. rsc.org In this arrangement, the electron-rich π-systems of adjacent molecules overlap, creating pathways for charge carriers to move through the material. The distance and orientation of the stacked molecules are crucial parameters. Closer and more parallel stacking generally leads to stronger electronic coupling and higher charge mobility. nih.gov The presence of substituents can influence the stacking arrangement. For example, bulky substituents may hinder close packing, while substituents that enhance electrostatic interactions can promote favorable stacking. researchgate.net

Elucidating the Role of Structural Parameters on Electrochemical Behavior

The electrochemical behavior of 9,10-Anthracenedione, 2,3-diamino- and its derivatives, particularly their redox properties, is directly governed by their molecular structure. The quinone moiety of the anthraquinone core is redox-active and can undergo reversible reduction in two one-electron steps to form a radical anion and then a dianion. researchgate.net

The presence of the electron-donating amino groups at the 2 and 3 positions influences the reduction potentials. By increasing the electron density on the anthraquinone ring system, the amino groups make the molecule easier to oxidize and more difficult to reduce. This results in a shift of the reduction potentials to more negative values compared to the unsubstituted anthraquinone.

The introduction of other substituents further modulates these redox potentials. Electron-withdrawing groups will make the molecule easier to reduce (shifting the reduction potentials to less negative values), while additional electron-donating groups will have the opposite effect. This allows for the precise tuning of the electrochemical properties for specific applications, such as in redox flow batteries or as electrocatalysts.

Cyclic voltammetry is a key technique used to study the electrochemical behavior of these compounds. researchgate.net The shape of the cyclic voltammogram, the peak potentials, and the peak separations provide valuable information about the reversibility of the redox processes, the stability of the radical ions, and the kinetics of electron transfer. For instance, the transfer of ions during the redox process is influenced by their size, with H+ transfer being diffusionless, while larger anions are controlled by diffusion. researchgate.net

Future Directions and Emerging Research Avenues for 9,10 Anthracenedione, 2,3 Diamino

Development of Novel Synthetic Methodologies for Architecturally Complex Derivatives

A primary focus of future research lies in the development of innovative synthetic strategies to create architecturally complex derivatives of 9,10-Anthracenedione, 2,3-diamino-. Traditional synthetic routes have often been limited, hindering the exploration of structure-property relationships. acs.org However, recent advancements are paving the way for more sophisticated molecular designs.

One promising approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce π-extendable anchoring groups onto the anthraquinone (B42736) core. acs.org This method allows for the systematic extension of the π-system, which can significantly influence the optoelectronic properties of the resulting molecules. acs.orgnih.gov For instance, the synthesis of n-TIPS-DAAQs (where n=1-4) has demonstrated a systematic bathochromic shift in both absorption and emission spectra with an increasing number of tri(isopropyl)silyl (TIPS) acetylene (B1199291) linkers. nih.gov This tunable nature opens up possibilities for designing materials with tailored light-absorbing and emitting characteristics.

Furthermore, the undisturbed amino groups on the DAAQ core present opportunities for further functionalization through C-N bond formation reactions. acs.orgnih.gov This dual approach of modifying both the core and the amino substituents allows for the creation of a diverse library of derivatives with a wide range of functionalities. The development of more efficient and regioselective synthetic methods will be crucial for accessing these complex architectures and unlocking their full potential. nih.govnih.gov

Advanced Functional Materials Beyond Current Applications

The unique photophysical and electrochemical properties of 9,10-Anthracenedione, 2,3-diamino- and its derivatives make them prime candidates for a variety of advanced functional materials. acs.orgnih.gov While their use in dyes is well-established, emerging research is exploring their application in cutting-edge technologies. acs.orgbiointerfaceresearch.com

Organic Electronics: The tunable optoelectronic properties of DAAQs are particularly relevant for organic electronics. acs.orgnih.gov N-substituted DAAQs are already being applied in liquid crystal display (LCD) panels and nonlinear optics, which are essential for high-speed optical communication and data storage. acs.org The ability to fine-tune the HOMO-LUMO gap through π-extension could lead to the development of more efficient organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). acs.orgmdpi.com

Energy Storage: The reversible redox behavior of DAAQs makes them suitable for energy storage applications, particularly in redox flow batteries. nih.govacs.org Researchers are designing DAAQ derivatives with high solubility in organic solvents to create high-energy-density electrolytes. acs.org For example, the synthesis of 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione (Me-TEG-DAAQ) has shown promise in overcoming the low solubility of earlier DAAQ compounds. acs.org

Sensors: The sensitivity of the electronic structure of DAAQs to their environment makes them attractive for chemical sensing applications. mdpi.comuminho.pt For instance, thin films of 2-aminoanthraquinone (B85984) have been shown to exhibit changes in capacitance and resistance in response to varying humidity and temperature, suggesting their potential use in environmental sensors. mdpi.com Furthermore, imidazo-anthraquinone derivatives have demonstrated colorimetric sensing capabilities for specific anions like cyanide. uminho.pt

Integration with Nanotechnology for Hybrid Systems

The convergence of DAAQ chemistry with nanotechnology opens up exciting possibilities for the creation of novel hybrid materials with enhanced properties and functionalities.

Nanoscale Optical Devices: The potential of DAAQs as materials for nanoscale optical devices, networks, and circuits is an active area of research. nih.gov Their integration with plasmonic nanoparticles or quantum dots could lead to systems with unique light-harvesting and energy transfer properties.

Graphene Composites: Composite materials combining DAAQs with graphene have been patented for applications in wastewater treatment, specifically for the removal of azo dyes and nitrates. researchgate.net The synergistic interaction between the DAAQ molecules and the graphene surface can lead to enhanced catalytic and adsorptive capabilities.

Synergistic Approaches Combining Experimental and Computational Studies

To accelerate the discovery and optimization of new DAAQ-based materials, a synergistic approach combining experimental synthesis and characterization with computational modeling is essential.

Predictive Modeling: Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and properties of DAAQ derivatives. nih.gov These calculations can be used to predict the effects of different substituents on the HOMO-LUMO gap, absorption and emission spectra, and nonlinear optical properties. acs.orgnih.gov This predictive capability can guide the design of new molecules with desired characteristics, saving significant time and resources in the laboratory.

Structure-Property Relationship: By correlating experimental data with computational results, a deeper understanding of the structure-property relationships in DAAQ systems can be established. acs.org This knowledge is crucial for the rational design of materials for specific applications. For example, computational studies can help elucidate the mechanisms behind the observed photophysical behavior in different solvent environments. nih.gov

Sustainable Synthesis and Application Pathways

In line with the growing emphasis on green chemistry, future research will increasingly focus on developing sustainable synthetic routes and applications for 9,10-Anthracenedione, 2,3-diamino- and its derivatives.

Eco-Friendly Synthesis: The development of synthetic methods that utilize environmentally benign solvents, catalysts, and reaction conditions is a key priority. nih.govnih.gov This includes exploring microwave-assisted synthesis, which can often lead to shorter reaction times and higher yields. nih.gov